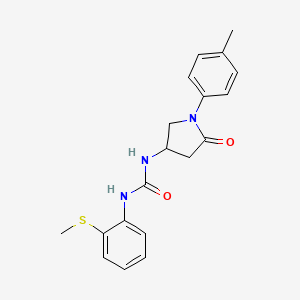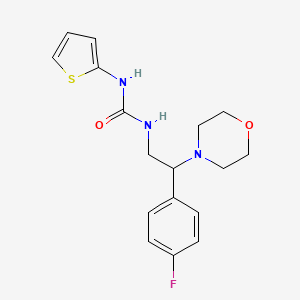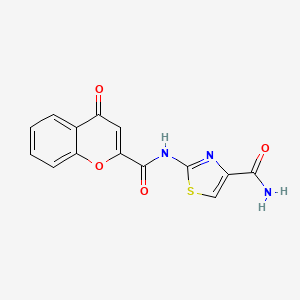
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a chemical compound with the molecular formula C9H5N3O . It is a member of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile consists of a five-membered 1,2,4-oxadiazole ring attached to a phenyl group and a carbonitrile group . The InChI code for this compound is 1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H .Physical And Chemical Properties Analysis
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a powder with a molecular weight of 171.16 .Aplicaciones Científicas De Investigación
Antimicrobial Properties
The compound’s cyano group contributes to its antimicrobial activity. Researchers have tested derivatives against bacteria, fungi, and protozoa. Notably, some derivatives show comparable antibacterial effects to standard drugs like amoxicillin. Additionally, antifungal screening against strains such as T. harzianum and A. niger has been explored .
Trypanosoma cruzi Inhibition
In the context of neglected tropical diseases, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile derivatives have been evaluated for anti-trypanosomal activity. Molecular docking studies against Trypanosoma cruzi cysteine protease cruzain (PDB ID: 1U9Q) provide insights into their mode of action. Researchers also assess cytotoxicity to ensure safety .
Propiedades
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJAGCDLCIKAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)

![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate](/img/structure/B2510556.png)
![3-ethyl-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2510557.png)
![2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B2510560.png)
![1-[(2,4-Dichlorophenoxy)methyl]-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2510562.png)


![[(1-Methyl-1H-indol-5-yl)methyl]amine acetate](/img/structure/B2510565.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2510566.png)
![3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2510569.png)